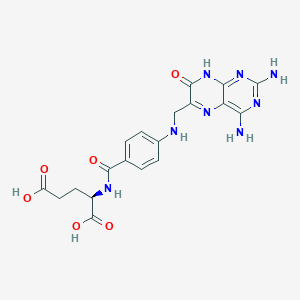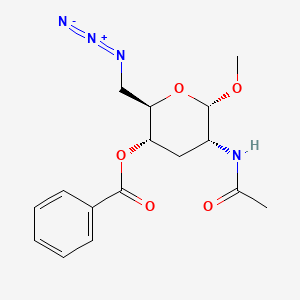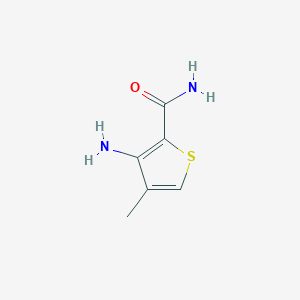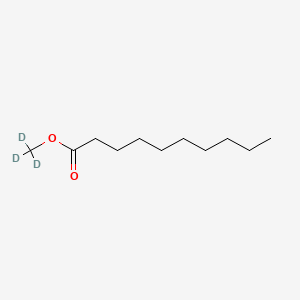
D-myo-Inositol 1-Phosphate Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-myo-Inositol 1-Phosphate Disodium Salt is a member of the inositol phosphate family, which plays a crucial role in cellular signal transduction. This compound is a second messenger involved in various cellular processes, including the regulation of calcium levels within cells .
準備方法
Synthetic Routes and Reaction Conditions: D-myo-Inositol 1-Phosphate Disodium Salt can be synthesized through the hydrolysis of phosphatidylinositol by phospholipase C. This reaction produces inositol phosphates, including D-myo-Inositol 1-Phosphate .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydrolysis of phosphatidylinositol, followed by purification processes to isolate the desired compound .
Types of Reactions:
Hydrolysis: D-myo-Inositol 1-Phosphate can be hydrolyzed to inositol by inositol monophosphatase.
Phosphorylation: It can undergo phosphorylation to form higher-order inositol phosphates.
Common Reagents and Conditions:
Phospholipase C: Used for the hydrolysis of phosphatidylinositol.
Inositol Monophosphatase: Used for the dephosphorylation of inositol phosphates.
Major Products:
Inositol: Formed by the hydrolysis of D-myo-Inositol 1-Phosphate.
Higher-order Inositol Phosphates: Formed by the phosphorylation of D-myo-Inositol 1-Phosphate.
科学的研究の応用
D-myo-Inositol 1-Phosphate Disodium Salt is widely used in scientific research due to its role as a second messenger in cellular signaling. Its applications include:
Chemistry: Used in studies of signal transduction pathways.
Biology: Investigated for its role in cellular processes such as calcium regulation.
Medicine: Explored for potential therapeutic applications in diseases related to calcium signaling.
Industry: Utilized in the production of biochemical reagents for research purposes.
作用機序
D-myo-Inositol 1-Phosphate Disodium Salt functions as a second messenger in cellular signaling pathways. It is produced by the hydrolysis of phosphatidylinositol and binds to receptors on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels .
類似化合物との比較
D-myo-Inositol 1,4,5-Trisphosphate: Another inositol phosphate involved in calcium signaling.
D-myo-Inositol 1,3-Diphosphate: Plays a role in cellular signaling pathways.
Uniqueness: D-myo-Inositol 1-Phosphate Disodium Salt is unique due to its specific role in the hydrolysis of phosphatidylinositol and its involvement in the regulation of intracellular calcium levels .
特性
分子式 |
C19H20N8O6 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
(2R)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m1/s1 |
InChIキー |
KTRAZHHNSREJAS-SNVBAGLBSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
![{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B15287787.png)





![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)



